- Preparation of spiro azole compounds as inhibitors of beta-secretase, World Intellectual Property Organization, , ,
Cas no 93670-18-9 (3-(4-bromophenoxy)propanoic acid)

93670-18-9 structure
Nom du produit:3-(4-bromophenoxy)propanoic acid
Numéro CAS:93670-18-9
Le MF:C9H9BrO3
Mégawatts:245.069962263107
MDL:MFCD02295727
CID:838307
PubChem ID:7472034
3-(4-bromophenoxy)propanoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 3-(4-bromophenoxy)propanoic acid
- 3-(4-bromo-phenoxy)-propionic acid
- 3-(4-Brom-phenoxy)-propionsaeure
- 3-(4-Bromophenoxy)propanoic acid (ACI)
- Propionic acid, 3-(p-bromophenoxy)- (5CI)
- 3-(4-Bromophenoxy)propionic acid
- EN300-36302
- 3-(4-bromophenoxy)propanoicacid
- SCHEMBL1822418
- AKOS000131718
- 93670-18-9
- MFCD02295727
- SY123396
- Z240085156
- CS-0157428
- AN-829/13156514
- IGFOICGMVYKSCD-UHFFFAOYSA-N
- DA-25207
- AB01330730-02
- NCGC00336795-01
- DTXSID50428679
- AS-61073
-
- MDL: MFCD02295727
- Piscine à noyau: 1S/C9H9BrO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
- La clé Inchi: IGFOICGMVYKSCD-UHFFFAOYSA-N
- Sourire: O=C(CCOC1C=CC(Br)=CC=1)O
Propriétés calculées
- Qualité précise: 243.97400
- Masse isotopique unique: 243.97351g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 4
- Complexité: 164
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 46.5Ų
- Le xlogp3: 2.1
Propriétés expérimentales
- Le PSA: 46.53000
- Le LogP: 2.30260
3-(4-bromophenoxy)propanoic acid Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-bromophenoxy)propanoic acid Données douanières
- Code HS:2918990090
- Données douanières:
Code douanier chinois:
2918990090Résumé:
2918990090. Autres acides oxycarboxyliques additionnels (y compris les anhydrides \ halogéno \ peroxydes, les peroxyacides et les dérivés de ce numéro tarifaire). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2918990090. Autres acides carboxyliques à fonction oxygénée additionnelle, leurs anhydrides, halogénures, peroxydes et peroxyacides; Leurs dérivés halogénés, sulfonés, nitrés ou nitrosés. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
3-(4-bromophenoxy)propanoic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-36302-2.5g |
3-(4-bromophenoxy)propanoic acid |
93670-18-9 | 95.0% | 2.5g |
$154.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B22870-25g |
3-(4-Bromophenoxy)propanoic acid |
93670-18-9 | 97% | 25g |
¥11709.0 | 2022-04-28 | |
eNovation Chemicals LLC | D917481-5g |
3-(4-Bromophenoxy)propanoic Acid |
93670-18-9 | 95% | 5g |
$370 | 2023-09-03 | |
Enamine | EN300-36302-0.25g |
3-(4-bromophenoxy)propanoic acid |
93670-18-9 | 95.0% | 0.25g |
$38.0 | 2025-02-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-344396-1g |
3-(4-bromophenoxy)propanoic acid, |
93670-18-9 | 1g |
¥2414.00 | 2023-09-05 | ||
TRC | B805663-500mg |
3-(4-Bromophenoxy)Propanoic Acid |
93670-18-9 | 500mg |
$ 275.00 | 2022-04-02 | ||
Enamine | EN300-36302-0.1g |
3-(4-bromophenoxy)propanoic acid |
93670-18-9 | 95.0% | 0.1g |
$26.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B22870-5g |
3-(4-Bromophenoxy)propanoic acid |
93670-18-9 | 97% | 5g |
¥3909.0 | 2022-04-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-344396A-5g |
3-(4-bromophenoxy)propanoic acid, |
93670-18-9 | 5g |
¥7243.00 | 2023-09-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RF338-1g |
3-(4-bromophenoxy)propanoic acid |
93670-18-9 | 98% | 1g |
924.0CNY | 2021-07-17 |
3-(4-bromophenoxy)propanoic acid Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux; 2 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux; 2 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 30 min, rt; 90 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Référence
- Preparation of anthracene compounds as organic electroluminescent device materials, Korea, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Formic acid , Hydrochloric acid Solvents: Water ; 24 h, heated
Référence
- Efficient Synthesis of Chromones with Alkenyl Functionalities by the Heck ReactionAustralian Journal of Chemistry, 2010, 63(11), 1582-1593,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide Solvents: Water ; 30 min
1.2 Reagents: Potassium hydroxide Solvents: Water ; rt; 6 h, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled; pH 3 - 4
1.2 Reagents: Potassium hydroxide Solvents: Water ; rt; 6 h, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled; pH 3 - 4
Référence
- Chroman-like compound as antiarrhythmic agent and its preparation, China, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 75 °C; 12 h, 75 - 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Copper-Catalyzed Asymmetric Hydroboration of 2H-Chromenes Using a Chiral Diphosphine LigandJournal of Organic Chemistry, 2019, 84(13), 8638-8645,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Référence
- Preparation of 1H-indazole derivatives as HSD17B13 inhibitors and uses thereof, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; reflux
Référence
- Hydrated ferric sulfate-catalyzed reactions of indole with aldehydes, ketones, cyclic ketones, and chromanones: Synthesis of bisindoles and trisindolesTetrahedron, 2017, 73(27-28), 3913-3922,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Référence
- Synthesis, evaluation and in silico molecular modeling of pyrrolyl-1,3,4-thiadiazole inhibitors of InhABioorganic Chemistry, 2015, 59, 151-167,
Méthode de production 9
Conditions de réaction
Référence
- Benzofuran- and benzothiophenecarboxylic acid derivatives, European Patent Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; 10 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Référence
- Investigation on the Surface-Confined Self-Assembly Stabilized by Hydrogen Bonds of Urea and Amide Groups: Quantitative Analysis of Concentration Dependence of Surface CoverageChemistry - An Asian Journal, 2015, 10(9), 1926-1931,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Hydrochloric acid ; 1 - 2 h, 80 - 90 °C
Référence
- Acid activated montmorillonite K-10 mediated intramolecular acylation: simple and convenient synthesis of 4-chromanonesTetrahedron Letters, 2021, 82,,
Méthode de production 12
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide , Sodium hydroxide Solvents: Water ; rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Référence
- Preparation method of 6-bromo-4-hydro chromone, China, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 min, heated; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Référence
- Synthesis of β-(aryloxy)propionic acids and chroman-4-ones under microwave irradiationHebei Daxue Xuebao, 2008, 28(4), 399-402,
Méthode de production 14
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide , Sodium hydroxide Solvents: Water ; rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Référence
- Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof, World Intellectual Property Organization, , ,
3-(4-bromophenoxy)propanoic acid Raw materials
- 3-Bromopropionic acid
- 3-Chloropropanoic acid
- 3-Phenoxypropanoic Acid
- 3-(4-Bromophenoxy)propanenitrile
3-(4-bromophenoxy)propanoic acid Preparation Products
3-(4-bromophenoxy)propanoic acid Littérature connexe
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:93670-18-9)3-(4-bromophenoxy)propanoic acid

Pureté:99%/99%
Quantité:5g/25g
Prix ($):257.0/910.0